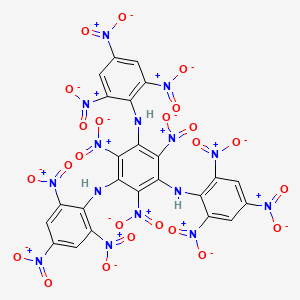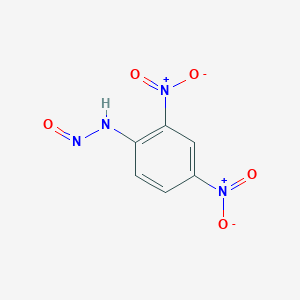![molecular formula C14H20N2 B14302676 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine CAS No. 113852-25-8](/img/structure/B14302676.png)
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine is a complex organic compound with a unique structure that includes a quinoline core fused with a cycloheptane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a quinoline derivative, the cyclization can be achieved using reagents such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and high-throughput screening can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, fully saturated cycloheptane-quinoline compounds, and functionalized amine derivatives.
科学研究应用
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): A structurally related compound used as a strong base in organic synthesis.
Atractylone: Another compound with a similar fused ring structure, known for its biological activity.
γ-Patchoulene: A compound with a similar bicyclic structure, used in fragrance and flavor industries.
Uniqueness
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity
属性
CAS 编号 |
113852-25-8 |
|---|---|
分子式 |
C14H20N2 |
分子量 |
216.32 g/mol |
IUPAC 名称 |
2,3,4,6,7,8,9,10-octahydro-1H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C14H20N2/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h1-9H2,(H2,15,16) |
InChI 键 |
KLJCUIAGKSSLKY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(CC1)N=C3CCCCC3=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


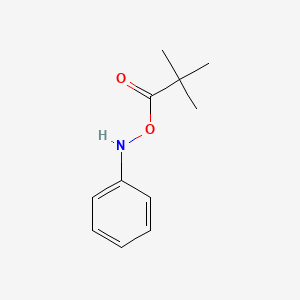
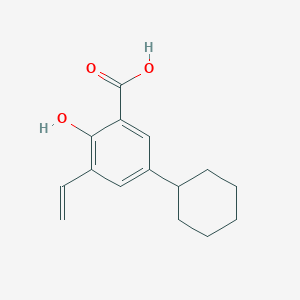
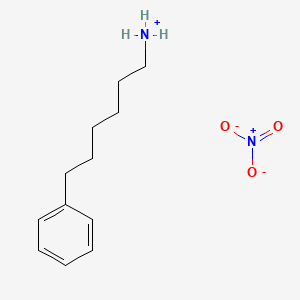
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
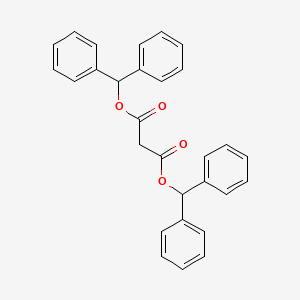
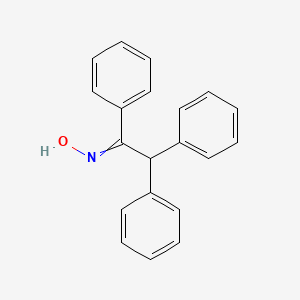

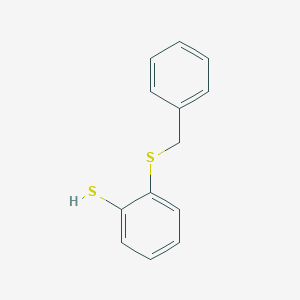
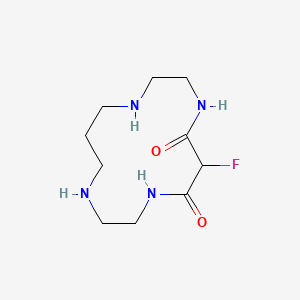
![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)

